molecular formula C23H26ClN5O3 B12783405 Pomotrelvir CAS No. 2713437-86-4

Pomotrelvir

Cat. No.: B12783405
CAS No.: 2713437-86-4
M. Wt: 455.9 g/mol
InChI Key: BNMFQWUHWYJTRI-BQFCYCMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pomotrelvir involves multiple steps, including the formation of key intermediates and their subsequent coupling. . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Pomotrelvir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Properties

CAS No.

2713437-86-4

Molecular Formula

C23H26ClN5O3

Molecular Weight

455.9 g/mol

IUPAC Name

7-chloro-N-[(2S)-1-[[(1S)-1-cyano-2-[(3S)-2-oxopiperidin-3-yl]ethyl]amino]-3-cyclopropyl-1-oxopropan-2-yl]-1H-indole-2-carboxamide

InChI

InChI=1S/C23H26ClN5O3/c24-17-5-1-3-14-11-19(28-20(14)17)23(32)29-18(9-13-6-7-13)22(31)27-16(12-25)10-15-4-2-8-26-21(15)30/h1,3,5,11,13,15-16,18,28H,2,4,6-10H2,(H,26,30)(H,27,31)(H,29,32)/t15-,16-,18-/m0/s1

InChI Key

BNMFQWUHWYJTRI-BQFCYCMXSA-N

Isomeric SMILES

C1C[C@H](C(=O)NC1)C[C@@H](C#N)NC(=O)[C@H](CC2CC2)NC(=O)C3=CC4=C(N3)C(=CC=C4)Cl

Canonical SMILES

C1CC(C(=O)NC1)CC(C#N)NC(=O)C(CC2CC2)NC(=O)C3=CC4=C(N3)C(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.